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Tungsten(IV) chloride

Cat. No.: B082317
CAS No.: 13470-13-8
M. Wt: 325.6 g/mol
InChI Key: YOUIDGQAIILFBW-UHFFFAOYSA-J
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Description

Significance within Inorganic and Organometallic Chemistry

Tungsten(IV) chloride holds a notable position in both inorganic and organometallic chemistry due to its versatile reactivity and role as a precursor. smolecule.comchemimpex.com In materials science, it is a key reactant for the synthesis of advanced materials, such as highly conductive tungsten diselenide (WSe₂) nanosheets, which show promise for future electronic devices. smolecule.comalfa-chemistry.com

Its utility extends to the field of catalysis, where it is employed in organic synthesis. smolecule.comchemimpex.com WCl₄ can act as a catalyst for the ring-opening polymerization of olefins, enabling the production of specific polymers. smolecule.com Furthermore, it is a precursor for creating other tungsten compounds, including triply bonded ditungsten phosphine (B1218219) complexes, which are explored for their unique catalytic properties. smolecule.com The compound's ability to form complexes with various organic ligands makes it a valuable reagent in coordination chemistry and in the synthesis of organometallic compounds like bis(cyclopentadienyl) complexes of tungsten(IV). smolecule.comacs.org Researchers also investigate the fundamental properties of WCl₄ itself, including its electronic structure and reactivity, to better understand its potential applications. smolecule.com

Historical Trajectories of Low-Valent Tungsten Halide Investigations

The story of tungsten halides is intrinsically linked to the history of tungsten itself. The element was first identified in the 18th century. In 1751, Axel Fredrik Cronstedt discovered the mineral scheelite, which he called "tungsten" (Swedish for "heavy stone"). wikipedia.org The name "wolframite" also has historical roots in the 16th century, described by Georgius Agricola as a mineral that interfered with tin smelting, metaphorically devouring the tin like a wolf. itia.info

The isolation of tungsten metal and the exploration of its compounds, including its halides, followed. The development of the tungsten-halogen lamp in the 20th century, which utilizes a chemical reaction cycle between tungsten and a halogen gas, highlights the long-standing interest in the interactions between these elements. researchgate.net

Investigations into the lower oxidation states of tungsten halides, such as this compound, are a more modern focus within inorganic chemistry. Research into low-valent tungsten gained momentum as the field of organometallic catalysis developed. For instance, early work in the 1970s demonstrated that low-valent tungsten compounds could catalyze reactions like the isomerization of alkenes. springernature.com The synthesis of WCl₄ is typically achieved by the reduction of tungsten hexachloride (WCl₆). wikipedia.orghandwiki.org Various reducing agents have been used, with antimony being identified as particularly effective. wikipedia.orghandwiki.orgalfa-chemistry.com This focus on lower-valent species like WCl₄ is driven by their potential to engage in novel redox chemistry, leading to the development of new catalytic cycles and synthetic methodologies that are distinct from their higher-valent counterparts. springernature.comacs.org

Properties of this compound

Physical and Chemical Properties

PropertyValue
Chemical Formula WCl₄ wikipedia.org
Molar Mass 325.65 g/mol wikipedia.org
Appearance Black, diamagnetic solid wikipedia.orgshef.ac.uk
Density 4.62 g/cm³ wikipedia.org
Melting Point Decomposes at its melting point smolecule.comshef.ac.uk
IUPAC Name Tetrachlorotungsten alfa-chemistry.comamericanelements.com

Structural Data

This compound possesses a polymeric structure. wikipedia.orghandwiki.org The tungsten atoms are in an octahedral geometry, forming linear chains. Four of the six chloride ligands surrounding each tungsten center act as bridging ligands. wikipedia.orghandwiki.org

Structural FeatureValue
W-W Bonding Separation 2.688 Å wikipedia.orghandwiki.org
W-W Nonbonding Separation 3.787 Å wikipedia.orghandwiki.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula WCl4<br>Cl4W B082317 Tungsten(IV) chloride CAS No. 13470-13-8

Properties

IUPAC Name

tetrachlorotungsten
Source PubChem
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InChI

InChI=1S/4ClH.W/h4*1H;/q;;;;+4/p-4
Source PubChem
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InChI Key

YOUIDGQAIILFBW-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[W](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

WCl4, Cl4W
Record name tungsten(IV) chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Tungsten(IV)_chloride
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DSSTOX Substance ID

DTXSID30158866
Record name (T-4)-Tungsten chloride (WCl4)
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Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13470-13-8
Record name Tungsten chloride (WCl4), (T-4)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tungsten tetrachloride
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Record name (T-4)-Tungsten chloride (WCl4)
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Record name Tungsten(IV) chloride
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Advanced Synthetic Methodologies for Tungsten Iv Chloride

Reductive Synthesis from Higher Oxidation State Tungsten Chlorides

The principal route to tungsten(IV) chloride (WCl₄) involves the reduction of the more common tungsten(VI) chloride (WCl₆). This transformation can be accomplished through several chemical and organometallic reduction strategies.

Chemical Reduction Strategies

A number of elemental and inorganic reagents have been successfully employed to reduce WCl₆ to WCl₄. These solid-state and solution-based methods offer various advantages in terms of yield and purity of the final product.

Antimony has been demonstrated to be a highly effective reductant for the synthesis of polymeric (WCl₄)ₓ. The reaction is typically carried out in the solid state, yielding crystalline WCl₄. This method is considered one of the more convenient and safer solid-state approaches. researchgate.netacs.orgacs.org In a typical procedure, tungsten hexachloride is heated with antimony, resulting in a high yield of tungsten tetrachloride, often up to 97%. researchgate.netacs.orgacs.orgacs.org The reaction can be summarized as: 3 WCl₆ + 2 Sb → 3 WCl₄ + 2 SbCl₃ wikipedia.org

Red phosphorus is another effective reducing agent for the preparation of WCl₄ from WCl₆. A modification of a published procedure has been shown to improve the purity of the resulting (WCl₄)ₓ. researchgate.netacs.orgacs.org The reaction is typically performed at elevated temperatures, with a temperature of 230-240 °C maintained for 24 hours to ensure complete reaction. acs.org

Tin has been utilized as a reductant in a solution-based synthesis to produce a highly reactive, amorphous powder of (WCl₄)ₓ. researchgate.netacs.org This reaction is carried out in 1,2-dichloroethane (B1671644) and proceeds with a high yield of 99%. researchgate.netacs.orgresearchgate.net The resulting highly reactive WCl₄ powder is a versatile starting material for the synthesis of various adducts. researchgate.netacs.org

Bismuth can also be used for the solid-state reduction of WCl₆ to WCl₄. This method provides crystalline (WCl₄)ₓ in good yields, reported to be around 82%. researchgate.netacs.orgacs.org

Hydrogen gas can serve as a reductant, although the process involves photochemistry. The photoreduction of gaseous WCl₆ molecules by hydrogen has been studied. It is shown that the photodissociation of WCl₆ by radiation with a wavelength of 300-450 nm leads to the splitting off of molecular chlorine, with hydrogen's role being to bind the liberated chlorine.

A summary of the yields for these chemical reduction strategies is presented in the table below.

ReductantYield of WCl₄Reference
Antimony97% researchgate.netacs.orgacs.orgacs.org
Bismuth82% researchgate.netacs.orgacs.org
Tin99% researchgate.netacs.orgresearchgate.net
Red PhosphorusHigh researchgate.netacs.orgacs.org
Hydrogen-

Organometallic and Silane-Based Reductions

More recently, organometallic and silane-based reagents have emerged as mild and efficient reductants for the synthesis of WCl₄.

The use of trimethylsilyl (B98337) reagents for the reduction of tungsten halides has been explored. For instance, allyltrimethylsilane (B147118) has been used in the reduction of WCl₆ to prepare WCl₄ adducts. researchgate.netresearchgate.netresearchgate.net

Dimethylphenylsilane (PhMe₂SiH) has been shown to be an effective reagent for the stepwise reduction of WCl₆. rsc.org The reaction proceeds in toluene (B28343), and by controlling the stoichiometry of the silane, one can isolate either WCl₅ or WCl₄ in essentially quantitative yields. rsc.org The reduction of WCl₆ to WCl₄ typically requires the reaction to be left overnight. rsc.orgucf.edu A key advantage of this method is that the byproducts are PhMe₂SiCl and H₂, which are relatively easy to separate from the desired product. rsc.org

Alternative Synthetic Approaches

Beyond the direct reduction of WCl₆, other synthetic strategies exist for obtaining this compound. One such method involves the chlorination of tungsten metal at elevated temperatures (around 600°C). smolecule.com Another approach is the reaction of tungsten with other chlorinated compounds under controlled conditions. smolecule.com Additionally, aluminum has been used as a reductant for WCl₆ in sealed, evacuated tubes under a controlled temperature gradient, affording nearly quantitative yields of crystalline WCl₄. researchgate.net

Derivatization to this compound Adducts and Solvates

This compound is a valuable precursor for the synthesis of a wide range of coordination complexes. It readily forms adducts with various Lewis bases, leading to more soluble and handleable materials for further reactions.

Synthesis of Acetonitrile (B52724), Tetrahydrofuran (B95107), and Diethyl Ether Adducts

The highly reactive (WCl₄)ₓ powder, prepared from the tin reduction of WCl₆, can be readily converted in high yields to the well-known acetonitrile adduct, WCl₄(CH₃CN)₂. researchgate.netacs.orgresearchgate.netresearchgate.net

The tetrahydrofuran (THF) adduct, WCl₄(THF)₂, is another important and synthetically useful derivative. Convenient, high-yield methods for the preparation of WCl₄(THF)₂ have been developed, often involving the reduction of WCl₆ with olefins like allyltrimethylsilane in the presence of THF. researchgate.netresearchgate.netresearchgate.net The reaction between CpWCl₄ (Cp = η⁵-C₅Me₅) and BH₃·THF also leads to the formation of a THF adduct of a reduced tungsten species. acs.org

The synthesis and true identity of the diethyl ether adduct of this compound, WCl₄(Et₂O)ₓ, were a subject of debate for a considerable period. smolecule.comresearchgate.netnih.gov Initially proposed as a bis-adduct, WCl₄(Et₂O)₂, subsequent elemental analyses suggested a mono-ether adduct. smolecule.comnih.gov However, recent work has definitively characterized the complex as trans-tetrachloridobis(diethyl ether)tungsten(IV), trans-WCl₄(Et₂O)₂, through single-crystal X-ray diffraction. researchgate.netnih.gov This adduct can be synthesized by dissolving WCl₄ in diethyl ether. nih.gov

Adduct/SolvateFormulaReference
Acetonitrile AdductWCl₄(CH₃CN)₂ researchgate.netacs.orgresearchgate.netresearchgate.net
Tetrahydrofuran AdductWCl₄(THF)₂ researchgate.netresearchgate.netresearchgate.net
Diethyl Ether Adducttrans-WCl₄(Et₂O)₂ researchgate.netnih.govnih.gov

Formation of Diphosphine and Bipyridine Complexes

This compound serves as a starting material for the synthesis of complexes with chelating ligands such as diphosphines and bipyridine. For example, the reaction of WCl₄ with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can lead to the formation of WCl₄(dppe). researchgate.net The reaction of NaSeMes (Mes = mesityl) with WCl₄(PPh₂Me)₂ in THF is another example of using a phosphine (B1218219) adduct of WCl₄ as a reactant. cdnsciencepub.com

Complexes with bipyridine (bipy) are also known. For instance, WBr₄(bipy) has been synthesized, and similar methods can be applied to the chloride analogues. researchgate.net The reaction of binuclear bis(organoimido) tungsten complexes with 2,2'-bipyridyl has been shown to yield mononuclear bis(organoimido) complexes of the type [WCl₂(NR)(NR')(bipy)]. researchgate.net

Generalized Coordination with Donor Ligands

This compound, a key precursor in tungsten chemistry, readily forms coordination complexes with a variety of neutral donor ligands. These reactions typically involve the direct interaction of WCl₄ with the ligand, which can also function as the solvent, leading to the formation of adducts with the general formula WCl₄L₂. iucr.orgnih.gov The formation of these adducts is a classic example of Lewis acid-base chemistry, where the electron-deficient tungsten(IV) center acts as a Lewis acid and the ligand as a Lewis base. The resulting complexes are often valuable starting materials for further synthetic transformations. rsc.orgresearchgate.net

The coordination number of tungsten in these adducts is typically six, resulting in an octahedral geometry. iucr.orgnih.gov The specific arrangement of the ligands (cis or trans) is influenced by the nature of the donor ligand itself.

A range of donor ligands, featuring nitrogen, oxygen, sulfur, and phosphorus donor atoms, have been successfully employed in the synthesis of these adducts. For instance, nitriles, ethers, thioethers, and phosphines all react with this compound to form stable complexes. researchgate.netacs.org The synthesis of these adducts often involves straightforward procedures, such as the reaction of WCl₄ with the neat ligand or in a suitable solvent. researchgate.netsoton.ac.uk

The study of these coordination complexes is crucial for understanding the reactivity and electronic properties of the tungsten(IV) center. The stability and reactivity of the WCl₄L₂ adducts can vary significantly depending on the donor ligand, making them versatile intermediates in the synthesis of more complex organometallic and inorganic tungsten compounds. rsc.orgresearchgate.net

Coordination with N-Donor Ligands

Nitrile ligands (RCN) react with this compound to yield complexes of the type WCl₄(RCN)₂. acs.org For example, the reaction of WCl₆ with acetonitrile can be used to produce WCl₄(CH₃CN)₂. acs.org Infrared spectroscopy has been a key tool in determining the geometry of these complexes. For instance, WCl₄(CH₃CN)₂ and WCl₄(C₂H₅CN)₂ have been assigned a cis configuration, while WCl₄(C₃H₇CN)₂ adopts a trans geometry. acs.org These nitrile adducts, such as WCl₄(MeCN)₂, are valuable synthons for the preparation of other tungsten(IV) complexes through ligand exchange reactions. nih.gov

Coordination with O-Donor Ligands

Ethereal ligands are commonly used to form adducts with this compound. The bis(diethyl ether) adduct, trans-WCl₄(OEt₂)₂, has been synthesized and its structure confirmed by X-ray crystallography. iucr.orgresearchgate.net This complex features a centrosymmetric molecule with the two diethyl ether ligands in a trans configuration. researchgate.net Similarly, tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (dme) form stable adducts, WCl₄(thf)₂ and WCl₄(dme) respectively, which are useful starting materials in tungsten chemistry. iucr.orgrsc.orgresearchgate.net The synthesis of these ether adducts can be achieved through various methods, including the reduction of WCl₆ in the presence of the ether. iucr.org

Coordination with S-Donor Ligands

This compound also forms simple adducts with thioether ligands, with the general formula WCl₄·2L. soton.ac.uk For example, complexes with diethyl sulfide (B99878), WCl₄[S(C₂H₅)₂]₂, and tetrahydrothiophene, WCl₄(SC₄H₈)₂, have been prepared. acs.org Infrared spectral data suggest a cis geometry for WCl₄[S(C₂H₅)₂]₂ and a trans arrangement for WCl₄(SC₄H₈)₂. acs.org These thioether complexes are noted to be somewhat unstable, with the sulfide ligands being susceptible to displacement by other neutral donors or halide ions, making them useful intermediates for further synthetic applications.

Coordination with P-Donor Ligands

Tertiary phosphines are another important class of ligands that coordinate to this compound. The complex WCl₄(PPh₃)₂ can be synthesized, and its structure has been investigated. researchgate.net Improved synthetic methods for preparing complexes of the type [WCl₄L₂] where L is a tertiary phosphine have been developed. researchgate.net These compounds are typically characterized using infrared and NMR spectroscopy to elucidate their structures. researchgate.net

Table 1: Examples of this compound Adducts with Donor Ligands

Donor Ligand (L)Ligand TypeComplex FormulaDeduced Geometry
Acetonitrile (CH₃CN)N-DonorWCl₄(CH₃CN)₂cis acs.org
Propionitrile (C₂H₅CN)N-DonorWCl₄(C₂H₅CN)₂cis acs.org
Butyronitrile (C₃H₇CN)N-DonorWCl₄(C₃H₇CN)₂trans acs.org
Diethyl ether (Et₂O)O-DonorWCl₄(OEt₂)₂trans researchgate.net
Tetrahydrofuran (THF)O-DonorWCl₄(thf)₂-
1,2-Dimethoxyethane (dme)O-DonorWCl₄(dme)-
Diethyl sulfide (Et₂S)S-DonorWCl₄(SEt₂)₂cis acs.org
Tetrahydrothiophene (THT)S-DonorWCl₄(SC₄H₈)₂trans acs.org
Triphenylphosphine (B44618) (PPh₃)P-DonorWCl₄(PPh₃)₂-

Mechanistic Investigations of Tungsten Iv Chloride Reactivity

Disproportionation Pathways

Disproportionation, a reaction where a substance is simultaneously oxidized and reduced, is a characteristic feature of tungsten(IV) chloride chemistry, particularly at elevated temperatures or in specific solvent systems.

Formation of Lower and Higher Tungsten Chlorides

This compound can undergo thermal disproportionation to yield tungsten chlorides of both lower and higher oxidation states. A notable example is the synthesis of tungsten(II) chloride (WCl₂) from WCl₄. This conversion is typically achieved by heating WCl₄ in a sealed tube at temperatures between 450 to 500°C. researchgate.net This process demonstrates that WCl₄ is thermally unstable with respect to its neighboring oxidation states. The reaction can be generally represented as:

2WCl₄(s) → WCl₂(s) + WCl₆(g)

The formation of various tungsten chlorides, including those with different valences like WCl₂, WCl₅, and WCl₆, from processes involving WCl₄ underscores the complex equilibria at play. epo.orggoogle.com

Table 1: Thermal Disproportionation of Tungsten(IV) Halides

Starting MaterialConditionProductsSource
WCl₄450-500°CWCl₂ and other higher oxidation state chlorides researchgate.net
WBr₄450-500°CWBr₂ and other higher oxidation state bromides researchgate.net

Disproportionation Phenomena in Molten Salt Media

In molten alkali chloride melts, the chemistry of tungsten is complex and highly dependent on temperature and the composition of the salt. researchgate.net While W(IV) can be stabilized in these media, disproportionation reactions are significant. researchgate.netresearchgate.net For instance, the dissolution of tungsten hexachloride (WCl₆) in a sodium chloride-cesium chloride (NaCl-2CsCl) melt initially produces the tungsten(IV) complex ion, [WCl₆]²⁻, as a result of disproportionation. researchgate.netresearchgate.neturfu.ru

This indicates that equilibria exist between different tungsten oxidation states within the melt. The stability of a particular oxidation state is influenced by factors such as the cationic radius of the molten salt solvent; melts with cations of larger radii tend to better stabilize the tungsten species. researchgate.net The general concept of disproportionation is a critical consideration in high-temperature electrochemical processes, such as those proposed for molten salt reactors, where maintaining a specific oxidation state is essential to prevent corrosion and precipitation of metallic species. nrc.govmdpi.com

Oxidative Transformations

This compound is susceptible to oxidation, particularly by oxygen-containing species. These reactions are a common route to tungsten oxychlorides, which are themselves important chemical precursors.

Reactions with Oxygen-Containing Species

This compound is highly sensitive to oxygen and moisture. researchgate.net In molten salt environments, W(IV) chloro species react readily with oxide or hydroxide (B78521) impurities. researchgate.netresearchgate.net The presence of oxygen gas (O₂) in the atmosphere above a chloride melt containing the [WCl₆]²⁻ ion leads to its oxidation, forming a tungsten(V) oxychloro species, [WOCl₅]²⁻. researchgate.netresearchgate.net This oxidation follows first-order kinetics with respect to the W(IV) complex. researchgate.net

Hydrolysis is another significant oxidative reaction. When exposed to water, WCl₄ hydrolyzes to form tungsten oxides and hydrogen chloride gas. smolecule.com This reactivity is leveraged in the production of high-purity tungstic acid (mWO₃·nH₂O), where volatile tungsten chlorides and oxychlorides are hydrolyzed. tungstic-acid.com

Conversion to Oxochloro Tungsten(IV) Species

The controlled reaction of tungsten(IV) with oxygen sources can lead to the formation of oxochloro tungsten(IV) species. In molten alkali chloride melts, small quantities of oxide ions can cause the gradual conversion of W(IV) chloro complexes into W(IV) oxychloro species. researchgate.net Spectroscopic studies in 3LiCl-2KCl melts have confirmed the coexistence of both chloro- and oxychloro complexes of W(IV). researchgate.net

A distinct tungsten(IV) oxychloride, tungsten(IV) oxydichloride (WOCl₂), has been isolated as a product of the thermal disproportionation of tungsten(V) oxytrichloride (WOCl₃). The properties of WOCl₂ suggest a polymeric structure with both chlorine and oxygen atoms acting as bridges between tungsten centers. rsc.org

Table 2: Formation of Tungsten Oxychloro Species from Tungsten(IV)

ReactantsMedium/ConditionsProduct SpeciesSource
[WCl₆]²⁻ + O₂NaCl-2CsCl melt, 550°C[WOCl₅]²⁻ (W(V) species) researchgate.netresearchgate.net
W(IV) chloro species + Oxide ionsMolten alkali chlorideW(IV) oxychloro species researchgate.net
Anodic dissolution of W3LiCl-2KCl melt, 550°CCoexistence of W(IV) chloro- and oxychloro species researchgate.net
Thermal disproportionation of WOCl₃HeatingWOCl₂ (W(IV) species) and WOCl₄ rsc.org

Coordination Chemistry and Complexation Mechanisms

This compound acts as a Lewis acid and is a valuable precursor for a wide array of coordination complexes. rsc.org It readily forms adducts with various donor solvents, typically resulting in six-coordinate, octahedral complexes of the type WCl₄L₂.

A classic, though historically ambiguous, example is the bis(diethyl ether) adduct, WCl₄(Et₂O)₂. For decades, its existence was debated, but it was ultimately isolated and structurally characterized by single-crystal X-ray diffraction, confirming a trans-coordination of the two diethyl ether ligands. nih.govnih.gov The synthesis involved the reduction of WCl₆ in diethyl ether. nih.gov

Other well-characterized adducts include those with acetonitrile (B52724) (WCl₄(MeCN)₂), pyridine (B92270) (WCl₄(py)₂), and 1,2-dimethoxyethane (B42094) (WCl₄(dme)). rsc.orgnih.gov The WCl₄(dme) complex is a particularly useful starting material for synthesizing other tungsten(IV) compounds, such as bis(cyclopentadienyl)tungsten dihydride. acs.org These adducts are often more soluble and easier to handle than the parent polymeric WCl₄, making them versatile entry points into organometallic and inorganic tungsten chemistry. rsc.orghandwiki.org

Table 3: Examples of this compound Coordination Complexes

Compound FormulaLigand (L)Common Name/AbbreviationStructural FeatureSource
WCl₄(Et₂O)₂Diethyl EtherEt₂Otrans-coordinated ligands nih.gov
WCl₄(MeCN)₂AcetonitrileMeCN- nih.gov
WCl₄(py)₂Pyridinepy- nih.gov
WCl₄(dme)1,2-dimethoxyethanedmeChelating ligand rsc.org

Ligand Exchange Reactions with Organic Molecules

This compound readily undergoes ligand exchange reactions, where the chloride ligands are substituted by various organic molecules. These reactions are fundamental to the synthesis of a wide array of tungsten(IV) complexes.

A common route for creating tungsten(IV) adducts involves the displacement of nitrile ligands from precursor complexes like WCl₄(RCN)₂. Under mild conditions, these nitrile ligands can be replaced to form six-coordinate complexes of the type WCl₄(ligand)₂ or WCl₄(bidentate). researchgate.net For instance, WCl₄ forms simple adducts with alkyl sulfides (R₂S), such as WCl₄·2L. scholaris.ca These sulfide (B99878) complexes are valuable synthetic intermediates because the sulfide ligands are unstable and can be easily displaced by other neutral donor ligands or halide ions. scholaris.cacdnsciencepub.comresearchgate.net

The reaction of tungsten oxytetrachloride (WOCl₄) and related chalcogenide compounds with triphenylphosphine (B44618) results in the abstraction of the chalcogen atom, reducing the tungsten from W(VI) to W(IV) and forming the stable complex tetrachlorobis(triphenylphosphine)tungsten(IV), or WCl₄(PPh₃)₂. rsc.org

ReactantLigand (L)Product ComplexReference
WCl₄(RCN)₂Monodentate or Bidentate LigandsWCl₄(L)₂ or WCl₄(bidentate) researchgate.net
WCl₄Alkyl Sulfides (R₂S)WCl₄·2R₂S scholaris.ca
WCl₄Y (Y=O, S, Se)Triphenylphosphine (PPh₃)WCl₄(PPh₃)₂ rsc.org

Formation of Polynuclear Tungsten Complexes (e.g., ditungsten phosphine (B1218219) complexes)

A significant aspect of WCl₄ chemistry is its ability to serve as a precursor for polynuclear complexes, which contain multiple tungsten atoms. These reactions often involve reduction of the tungsten center.

A key example is the reduction of WCl₄ with sodium amalgam in the presence of thioether ligands (L), such as 1,4-dithiane (B1222100) or 1,4-thioxane. acs.org This process yields a mixture of ditungsten(III) complexes, including the neutral species Cl₃W(μ-L)₃WCl₃ and the anionic complex [Cl₃W(μ-L)₂(μ-Cl)WCl₃]⁻. acs.org Similarly, the chemical reduction of WCl₄ with sodium in tetrahydrofuran (B95107) (thf) produces the ditungsten(III) heptachloride derivative, [Na(thf)₃][W₂Cl₇(thf)₂]. wikipedia.org These structures feature bridging ligands that link the two tungsten centers.

While not originating from WCl₄, reactions of WCl₅ with triphenylphosphine chalcogenides (Ph₃PS, Ph₃PSe) form complexes with the empirical formula WCl₅L, which have been identified as the dinuclear W(V) species [W₂Cl₈L₂]²⁺Cl⁻₂, highlighting the tendency of tungsten chlorides to form polynuclear structures. cdnsciencepub.comcdnsciencepub.com

WCl₄ ReactantsReducing AgentLigand (L)Polynuclear ProductReference
WCl₄Sodium amalgam1,4-dithiane, 1,4-thioxaneCl₃W(μ-L)₃WCl₃ acs.org
WCl₄Sodium amalgam1,4-dithiane, 1,4-thioxane[Cl₃W(μ-L)₂(μ-Cl)WCl₃]⁻ acs.org
WCl₄SodiumTetrahydrofuran (thf)[W₂Cl₇(thf)₂]⁻ wikipedia.org

Reactivity with Nitrogen-Containing Ligands (e.g., 8-quinolinol, ureas)

The reactivity of tungsten chlorides with nitrogen-containing ligands has been explored, particularly with substituted ureas. While much of the research involves higher-valent tungsten chlorides like WCl₆ and WCl₅, these studies provide insight into the potential reactions of WCl₄. Reactions of WCl₆ with N-substituted ureas, such as tetramethylurea or 1,3-diphenylurea, proceed with electron interchange, leading to the formation of W(V) chloride salts. unipi.itrsc.org This indicates that the tungsten center is reduced, a process that could be relevant in reactions starting with WCl₄. For example, WCl₅ reacts with various ureas to form WCl₅(urea) complexes. unipi.itresearchgate.net

Redox Behavior and Electrochemical Studies

The redox chemistry of this compound is complex, encompassing both chemical and electrochemical transformations that can lead to various lower and higher oxidation states.

Reduction to Lower Tungsten Oxidation States

This compound can be chemically reduced to form species with tungsten in lower oxidation states, most notably W(III). A prominent example is the reduction by sodium in tetrahydrofuran, which yields a ditungsten(III) complex. wikipedia.org The use of sodium amalgam as a reductant in the presence of thioethers also effectively reduces WCl₄ to ditungsten(III) products. acs.org Electrochemical studies in molten salts have shown that W(IV) can be further reduced to W(II) and ultimately to metallic tungsten (W(0)). researchgate.netresearchgate.net

Electrochemical Characterization in Non-Aqueous and Molten Salt Environments

The electrochemical behavior of tungsten(IV) has been extensively studied in high-temperature molten alkali chloride salts and in non-aqueous ionic liquids.

In molten alkali chloride mixtures (e.g., NaCl-KCl, LiCl-KCl) at temperatures between 450°C and 750°C, W(IV) is stabilized as the hexachloro-tungstate(IV) complex ion, [WCl₆]²⁻. researchgate.netresearchgate.netresearchgate.net This species is sensitive to oxide impurities, which can convert it to oxychloro-species. researchgate.netresearchgate.net Anodic dissolution of tungsten metal in these melts directly produces [WCl₆]²⁻ ions. researchgate.netresearchgate.net

The [WCl₆]²⁻ ion can be electrochemically oxidized to the corresponding W(V) species, [WCl₆]⁻. researchgate.netresearchgate.net The reduction of W(IV) in these melts is a multi-step process. A single reduction wave corresponding to the generation of W(II) is often observed, which is considered an irreversible, diffusion-controlled process. researchgate.net Some studies suggest a stepwise reduction from W(V) to W(IV), then to W(II), and finally to W(0). researchgate.net

In contrast, in Lewis acidic 1-ethyl-3-methylimidazolium (B1214524) chloride-aluminum chloride (EMIC–AlCl₃) ionic liquid at 80°C, WCl₄ was found to be electrochemically stable, with its cyclic voltammogram being nearly identical to that of the blank electrolyte, indicating no reduction occurs within the electrochemical window of the solvent. kyoto-u.ac.jp

EnvironmentTungsten(IV) SpeciesRedox ProcessProduct(s)Reference
Molten Alkali Chlorides[WCl₆]²⁻Oxidation[WCl₆]⁻ (W(V)) researchgate.netresearchgate.net
Molten Alkali Chlorides[WCl₆]²⁻ReductionW(II) species, W(0) researchgate.netresearchgate.net
EMIC–AlCl₃ Ionic LiquidWCl₄ReductionNo reaction observed kyoto-u.ac.jp

Chalcogenide Reactivity

This compound reacts with various chalcogen-containing compounds, particularly those with sulfur and selenium, to yield adducts or serve as a precursor for tungsten chalcogenide nanomaterials.

With simple alkyl sulfides like dimethyl sulfide (Me₂S) and ethyl sulfide (Et₂S), WCl₄ forms simple, unstable adducts with the general formula WCl₄·2L. scholaris.ca These adducts are useful as intermediates in synthesizing other W(IV) compounds. cdnsciencepub.comresearchgate.net

In materials synthesis, WCl₄ is a key precursor for producing tungsten diselenide (WSe₂) nanosheets. In a typical synthesis, WCl₄ is dissolved in dodecylamine (B51217) and heated, followed by the injection of a selenium source like di-tert-butyl diselenide (tBu₂Se₂). amazonaws.com This hot-injection method leads to the formation of crystalline WSe₂ nanosheets. amazonaws.comusc.edu Reactions of WCl₄ with selenium in the presence of oleylamine (B85491) have also been used to produce ternary copper tungsten selenide (B1212193) (Cu₂WSe₄) nanoparticles. researchgate.net

The reaction between WCl₄ and triphenylphosphine sulfide or selenide has been investigated, leading to the formation of complexes that were ultimately identified as polynuclear W(V) species, indicating a complex redox process. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Synthesis of Mixed Halide-Chalcogenide Tungsten Cluster Complexes

The synthesis of mixed halide-chalcogenide tungsten cluster complexes represents a significant area of research in inorganic chemistry, driven by the potential for novel materials with interesting electronic and catalytic properties. However, the direct use of this compound (WCl₄) as a starting material for the synthesis of these complex clusters is not extensively documented in prominent research literature.

Typically, the assembly of tungsten-chalcogenide clusters, which may also incorporate halides, commences from different tungsten precursors. For instance, higher nuclearity clusters such as hexatungsten dodecachloride (W₆Cl₁₂) are often employed. These larger cluster precursors can be reacted with chalcogen sources to substitute halide ligands with chalcogen atoms, leading to the formation of mixed halide-chalcogenide cores. Another common approach involves high-temperature solid-state reactions, where elemental tungsten, a chalcogen, and a halogen source are combined.

While WCl₄ is a key intermediate in the reduction of tungsten hexachloride (WCl₆) and serves as a precursor for various tungsten compounds, its direct application in the systematic build-up of discrete mixed halide-chalcogenide cluster complexes appears to be a less common synthetic route. Research into the synthesis of related molybdenum clusters, such as those derived from Mo₃SSe₆Br₄ and W₃SSe₆Br₄, has relied on high-temperature elemental synthesis rather than starting from a simple tetrachloride. researchgate.net Similarly, the template-assisted assembly of complex tungsten-iron-sulfur/selenium clusters has been achieved using organometallic tungsten-sulfide precursors like [(Tp*)WS₃]¹⁻, rather than WCl₄. nih.gov

Further investigation is required to explore potential pathways that might utilize the reactivity of this compound for the controlled synthesis of mixed halide-chalcogenide tungsten clusters.

Reactions with Hydrogen Sulfide

The reaction of this compound and its derivatives with hydrogen sulfide (H₂S) provides a route to tungsten sulfide compounds, which are of significant interest, particularly as catalysts and materials for electronic applications.

A direct reaction between this compound and hydrogen sulfide can lead to the formation of tungsten disulfide (WS₂) and hydrogen chloride (HCl), as shown in the following equation:

WCl₄ + 2 H₂S → WS₂ + 4 HCl doi.org

This reaction represents a fundamental process for the conversion of a tungsten halide to a tungsten sulfide.

More detailed mechanistic investigations have been conducted on organometallic derivatives of this compound. The reaction of pentamethylcyclopentadienyl this compound (Cp*WCl₄) with hydrogen sulfide has been studied under different conditions, yielding various sulfur-containing tungsten clusters. acs.orgacs.org

When the reaction of CpWCl₄ with H₂S is carried out in the presence of air, a mixture of known dinuclear tungsten sulfide compounds is formed. acs.org These products are [CpW(S)]₂(μ-S)₂ and [CpW(S)]₂(μ-S₂). acs.org However, when a base such as triethylamine (B128534) (NEt₃) is added to the reaction mixture, a different product is obtained. In this case, the reaction of CpWCl₄ and H₂S yields the trisulfido anion, [Cp*W(S)₃]⁻. acs.orgacs.org This demonstrates that the reaction pathway and the final tungsten sulfide product can be controlled by the reaction conditions, such as the presence of an acid-scavenging base. acs.org

The findings from these reactions are summarized in the table below.

Table 1: Reactions of this compound Derivatives with Hydrogen Sulfide

Reactant Co-reagent/Condition Product(s) Source(s)
WCl₄ H₂S WS₂ + HCl doi.org
Cp*WCl₄ H₂S / air [CpW(S)]₂(μ-S)₂ and [CpW(S)]₂(μ-S₂) acs.org
Cp*WCl₄ H₂S / NEt₃ [Cp*W(S)₃]⁻ acs.orgacs.org

Structural Elucidation and Spectroscopic Characterization Techniques

Polymeric Structure Analysis

Unlike many simple metal tetrachlorides, tungsten(IV) chloride does not exist as a discrete monomeric molecule in the solid state. Instead, it adopts a polymeric structure, which has been elucidated through detailed structural analysis. nih.govwikipedia.org

In its solid, crystalline form, this compound is a polymeric compound consisting of linear chains of tungsten atoms. nih.govwikipedia.org Each tungsten(IV) ion is in a distorted octahedral coordination environment. researchgate.netsoton.ac.uk These octahedra share edges to form the one-dimensional polymeric chains. researchgate.netresearchgate.net Crystallographic studies have shown that WCl₄ crystallizes in the monoclinic C2/m space group. researchgate.netresearchgate.net The structure is composed of two WCl₄ ribbons that extend in the (0, 1, 0) direction. researchgate.netresearchgate.net

The polymeric chain of WCl₄ is held together by bridging chloride ligands. Of the six chloride ligands surrounding each tungsten center, four act as bridging ligands, connecting it to adjacent tungsten atoms. nih.govwikipedia.org This leaves two terminal chloride ligands on each tungsten atom. The W-Cl bond distances vary, with lengths ranging from approximately 2.29 to 2.53 Å, reflecting the different roles of the chloride ions as either terminal or bridging ligands. researchgate.netresearchgate.net There are three distinct crystallographic sites for the chloride ions. Two of these sites involve chloride ions in a 2-coordinate, water-like geometry, bridging two equivalent tungsten atoms, while the third site is a terminal chloride bonded to a single tungsten atom. researchgate.net

A defining characteristic of the polymeric structure of this compound is the presence of alternating short and long distances between adjacent tungsten atoms along the chain. nih.govsoton.ac.uk Single-crystal X-ray diffractometry has precisely determined these separations. The shorter W-W distance is approximately 2.688 Å, which is indicative of a direct metal-metal bond. nih.gov In contrast, the longer W-W separation is about 3.787 Å, a distance considered to be non-bonding. nih.gov This alternating pattern of bonding and non-bonding interactions is a crucial feature of its unique polymeric architecture.

Electronic Structure Determination and Bonding Investigations

Tungsten(IV) is a d² ion, and in the polymeric structure of WCl₄, the compound is diamagnetic. nih.govwikipedia.org This diamagnetism arises from the pairing of the two d-electrons in the tungsten-tungsten bond. The formation of this metal-metal bond is a key aspect of its electronic structure, and the short W-W distance of 2.688 Å is strong evidence for this interaction. nih.gov The acute W-Cl-W angle of 69.4(2)° within the edge-sharing bioctahedra further supports the presence of a strong W-W bond.

Theoretical studies using density-functional theory have been employed to investigate the electronic structure of octahedral tungsten chloride clusters, providing deeper insight into the bonding within these complex systems.

Advanced Spectroscopic Characterization (e.g., IR, UV-Vis, EPR, NMR)

A range of spectroscopic techniques has been applied to characterize WCl₄ and its derivatives.

Infrared (IR) Spectroscopy : Far-infrared spectroscopy has been used to study dimeric this compound alkoxide derivatives, such as W₂Cl₄(OR)₄(ROH)₂. acs.org These studies provide information on the vibrational modes of the W-Cl and W-O bonds.

UV-Vis Spectroscopy : The electronic absorption spectra of tungsten(IV) complex ions, such as [WCl₆]²⁻, have been recorded in molten salt media at high temperatures. researchgate.net Additionally, the UV-Vis spectra of adducts like WCl₄(dme) (where dme is 1,2-dimethoxyethane) have been assigned through electronic structure studies, which also explored the preferential trans configuration of related diethyl ether adducts. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy : As a d² system with paired electrons, solid this compound is diamagnetic and therefore EPR silent. nih.govwikipedia.orgnih.gov EPR spectroscopy is, however, a critical tool for studying paramagnetic tungsten species, such as W(V) (a d¹ system), which can be formed through oxidation of W(IV). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : While the polymeric and paramagnetic nature of many tungsten compounds complicates NMR studies, the technique has been successfully applied to diamagnetic adducts. For instance, ¹H NMR spectra have been reported for the adducts WCl₄(OEt₂)₂ and WCl₄(dme). rsc.org The ¹H NMR spectrum of WCl₄(dme) in toluene-d₈ shows signals at 9.93 ppm and 0.77 ppm. rsc.org For WCl₄(OEt₂)₂, signals are observed at 14.42 ppm (quartet) and 5.08 ppm (triplet). rsc.org

Single Crystal X-ray Diffraction Studies of this compound Adducts and Derivatives

Single-crystal X-ray diffraction has been indispensable for determining the precise molecular structures of not only polymeric WCl₄ itself but also its various adducts and derivatives. These studies confirm the coordination geometry and reveal detailed bond lengths and angles.

Notable examples include:

Polymeric (WCl₄)ₓ : The structure, as detailed in section 4.1, was determined by single-crystal X-ray diffractometry, revealing the chain of edge-sharing bioctahedra with alternating W-W distances.

WCl₄(Et₂O)₂ : The structure of bis(diethyl ether)this compound was confirmed by single-crystal X-ray analysis, showing a hexacoordinated tungsten center in an octahedral environment with the two diethyl ether molecules coordinated in a trans arrangement. nih.gov

WCl₄(dme) : The 1,2-dimethoxyethane (B42094) adduct has also been characterized by X-ray diffraction, providing detailed structural parameters. rsc.org

WCl₄(MeCN)₂ : The bis(acetonitrile) adduct is another example where the molecular structure has been established through crystallographic methods.

WCl₄·2PPh₃ : The reaction of WCl₄Y (Y=O, S, Se) with triphenylphosphine (B44618) yields tetrachlorobis(triphenylphosphine)tungsten(IV), whose centrosymmetric structure was determined by X-ray crystallography, showing a W-P distance of 2.629(6) Å and W-Cl distances of 2.320(5) and 2.344(6) Å. rsc.org

The data from these crystallographic studies are summarized in the table below.

CompoundCrystal SystemSpace GroupKey Structural Features
(WCl₄)ₓ MonoclinicC2/mPolymeric chains of edge-sharing octahedra; Alternating W-W distances (2.688 Å and 3.787 Å). nih.gov
WCl₄(Et₂O)₂ Monomeric, octahedral geometry; trans-coordinated diethyl ether ligands. nih.gov
WCl₄(dme) Monomeric, octahedral geometry; Chelating dme ligand. rsc.org
WCl₄·2PPh₃ MonoclinicP2₁/nMonomeric, centrosymmetric; Two equivalent W-Cl distances; W-P distance of 2.629(6) Å. rsc.org

Catalytic Applications and Reaction Mechanisms

Polymerization Catalysis

Tungsten-based catalysts, often derived from tungsten halides like WCl₄ and its common precursor WCl₆, are pivotal in the field of polymer synthesis through metathesis reactions. These systems are capable of polymerizing a range of monomers with high efficiency and, in many cases, with remarkable control over the polymer's structure.

Tungsten(IV) chloride is an important component of catalytic systems for the Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins. acs.org ROMP is a chain-growth polymerization that converts strained cyclic alkenes into linear polymers, conserving the carbon-carbon double bonds from the monomer in the polymer backbone. wikipedia.org While well-defined tungsten alkylidene complexes are often used for living ROMP, classical catalyst systems frequently employ tungsten halides, including WCl₄ or, more commonly, WCl₆ in combination with a co-catalyst. wikipedia.orgrsc.org WCl₄ can be prepared by the reduction of WCl₆, and its use as a starting reagent is common in the synthesis of ROMP catalysts. acs.org

The general mechanism for ROMP involves a transition metal alkylidene complex that reacts with a cyclic olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a new metal alkylidene, which propagates the polymerization. wikipedia.org

A variety of cyclic olefins undergo ROMP with tungsten-based catalysts, demonstrating the versatility of this method.

Table 1: Examples of Cyclic Olefins Polymerized by Tungsten-Based ROMP Catalysts

MonomerResulting Polymer
NorbornenePolynorbornene
CyclooctenePolycyclooctenamer
1,5-CyclooctadienePolybutadiene
CyclopentenePolypentenamer
DicyclopentadienePolydicyclopentadiene

This table provides examples of monomers commonly used in tungsten-catalyzed ROMP and the corresponding polymers formed.

The polymerizability of these monomers is often related to their ring strain, which provides the thermodynamic driving force for the ring-opening process. rsc.org

This compound-based systems have shown remarkable efficacy in the stereoregular polymerization of acetylenic monomers, particularly diphenylacetylenes. In the presence of a co-catalyst, such as tetraphenyltin (B1683108) (Ph₄Sn) or other reducing agents, WCl₄ induces a ring-expansion polymerization to produce cis-stereoregular cyclic poly(diphenylacetylene)s. These reactions can yield polymers with high number-average molar masses (Mₙ), ranging from 20,000 to 250,000, in good yields.

This catalytic system is notably tolerant of polar functional groups, such as esters, which are often problematic for traditional WCl₆–Ph₄Sn and TaCl₅–based systems. The stereoselectivity towards the cis-conformation is a key feature, leading to helical polymer structures. nih.gov While WCl₆-based systems are also known to produce cis-transoidal helical poly(phenylacetylene), the WCl₄ system is particularly effective for producing cyclic polymers from diphenylacetylene (B1204595) derivatives. nih.govwikipedia.org

The mechanisms of olefin and alkyne metathesis, the fundamental reactions underlying ROMP and acetylenic polymerization, are distinct but both rely on the formation of metal-carbon multiple bonds.

Olefin Metathesis (Chauvin Mechanism): The widely accepted Chauvin mechanism for olefin metathesis involves the reaction of a metal carbene (alkylidene) complex with an olefin. wikipedia.org This leads to a metallacyclobutane intermediate through a [2+2] cycloaddition. A subsequent, productive retro-[2+2] cycloaddition breaks open the metallacycle to form a new olefin and a new metal carbene, thus propagating the metathesis reaction. wikipedia.org

Alkyne Metathesis (Katz and Schrock Mechanism): For alkyne metathesis, the active species is a metal carbyne (alkylidyne) complex. The mechanism proceeds through the formation of a metallacyclobutadiene intermediate via a [2+2] cycloaddition between the metal carbyne and an alkyne. youtube.comwikipedia.org This intermediate can then cleave in a different manner to release a new alkyne and regenerate a metal carbyne, driving the catalytic cycle. Molybdenum and tungsten alkylidyne complexes are well-investigated catalysts for these reactions. youtube.comicmpp.ro

Ring-Expansion Polymerization of Diphenylacetylenes: The polymerization of diphenylacetylenes by WCl₄/Ph₄Sn is proposed to occur via a ring-expansion pathway. Mass spectrometric analysis of the oligomeric intermediates suggests that the chain propagates through a series of [2+2] cycloadditions followed by retro-[2+2] steps, which maintains the cis-configuration throughout the polymerization process. The octahedral geometry of the tungsten center is believed to constrain the monomer addition, leading to the high stereoselectivity.

The activity of tungsten chloride catalysts in polymerization is heavily dependent on the presence of co-catalysts. These agents can act as alkylating agents, reductants, or Lewis acids that activate the tungsten precursor.

Table 2: Co-Catalyst Systems for Tungsten Chloride-Based Polymerization

Tungsten PrecursorCo-CatalystReaction TypeFunction of Co-Catalyst
WCl₆Tetramethyltin (SnMe₄)ROMPAlkylating agent, forms active tungsten alkylidene species. rsc.org
WCl₄Tetraphenyltin (Ph₄Sn)Acetylene (B1199291) PolymerizationArylating agent and/or reductant, generates active tungsten species. nih.gov
WCl₄Gallium, Tin, AntimonyPre-synthesis of WCl₄Reductant for converting WCl₆ to WCl₄. nih.govalevelchemistry.co.uk
WCl₆Organosilicon ReductantsAlkene MetathesisReduces W=O species to generate active sites at low temperatures. nih.gov

The synergistic effect between the tungsten center and the co-catalyst is crucial for initiating catalysis. The co-catalyst facilitates the formation of the catalytically active low-valent tungsten alkylidene or alkylidyne species from the more stable halide precursor. For instance, in the WCl₆/SnMe₄ system, the tin compound is believed to alkylate the tungsten center, which then undergoes alpha-hydride elimination to form the initial tungsten carbene necessary for ROMP. Similarly, for WCl₄-catalyzed acetylene polymerization, the co-catalyst is essential for generating the active species that initiates the polymerization cascade. nih.gov This synergy allows for catalysis to occur under milder conditions and can influence the selectivity and efficiency of the reaction.

Activation: this compound itself is generally considered a pre-catalyst. Activation involves its conversion into a catalytically active species, typically a low-valent organometallic complex. This is often achieved by reduction and/or alkylation via a co-catalyst. For example, low-valent tungsten species can be generated from WCl₆ (which is readily reduced to WCl₄) and an organosilicon reductant. nih.govchemimpex.com This reduction process is key to creating the electron-rich metal center required for metathesis. For silica-supported tungsten oxo catalysts, organosilicon reductants have been shown to enable low-temperature activation, generating a high number of active sites. nih.gov

Deactivation: Tungsten-based metathesis catalysts are sensitive to various deactivating agents and pathways.

Poisoning: Trace amounts of water, oxygen, or other protic substances can react with the highly electrophilic and oxophilic tungsten center, leading to irreversible decomposition of the active species. nih.gov

Formation of Stable Complexes: Under high chloride concentrations, the formation of stable and less reactive metal-chlorocomplexes can occur, leading to catalyst deactivation.

Aggregation: Low-valent tungsten species can be prone to aggregation, which reduces the number of accessible catalytic sites. chemimpex.com

Side Reactions: In some systems, competing reactions can lead to the formation of inactive tungsten species. For example, in the synthesis of N-aryl-2,3,4,5-tetraarylpyrroles catalyzed by a WCl₆-based system, catalyst deactivation via α-enediamido formation was a competing pathway observed with other metals, which the tungsten system successfully overcame. chemimpex.com

In some cases, deactivated catalysts can be reactivated. For example, silica-supported tungsten catalysts poisoned by oxygen or water have been successfully reactivated by treatment with an organosilicon reductant. nih.gov

Applications in Organic Synthesis

Beyond its prominent role in polymerization, this compound is a valuable precursor and reagent in broader organic synthesis, facilitating various transformations. It serves as a key starting material for the synthesis of a multitude of organotungsten complexes that are the active catalysts in many reactions. acs.org

Its applications include:

Precursor for Organometallic Reagents: WCl₄ is a common synthon for creating other important tungsten compounds. For example, it reacts with sodium cyclopentadienide (B1229720) to form tungstenocene dichloride (Cp₂WCl₂), a versatile starting material for other tungstenocene derivatives. wikipedia.org It is also a key starting material in the synthesis of multiply bonded ditungsten complexes and tungsten clusters. acs.org

Catalysis of Cycloaddition Reactions: Low-valent tungsten species, often generated in situ from precursors like WCl₄ or WCl₆, can catalyze cycloaddition reactions. For instance, a system of WCl₆ and an organosilicon reductant effectively catalyzes the [2+2+1]-cycloaddition of diarylacetylenes and azobenzene (B91143) to form N-phenyl-2,3,4,5-tetraarylpyrroles. chemimpex.com The initial step involves the reduction of WCl₆ to a transient low-valent "WCl₃" species, highlighting the importance of the reduced tungsten center. chemimpex.com

Alkene Isomerization: Low-valent tungsten catalysts, accessible from precursors such as W(CO)₆ and related halide complexes, are effective for alkene isomerization. rsc.org These reactions are synthetically powerful as they allow for the conversion of readily available terminal olefins into more valuable internal olefins. By tuning the ligand environment, it is possible to control the stereoselectivity of the isomerization, yielding either the E- or Z-isomer. rsc.org

Chlorination of Organic Compounds: WCl₄ can be employed as a chlorinating agent for certain organic substrates, providing a pathway for the synthesis of complex chlorinated molecules.

The utility of WCl₄ in organic synthesis often stems from its ability to act as a gateway to lower-valent tungsten chemistry, where the true catalytic activity resides. Its reduction, either prior to or during a reaction, unlocks a rich field of transformations beyond polymerization.

Low-Valent Tungsten Redox Catalysis

While high-valent tungsten compounds (e.g., +6 oxidation state) are well-known for their role in fixed-oxidation-state catalysis like alkene metathesis, low-valent tungsten (e.g., +0) offers a different reactivity profile dominated by redox reactions such as oxidative addition and reductive elimination. nih.gov This capability has opened new avenues for catalytic transformations. nih.govsemanticscholar.org Low-valent tungsten redox catalysis has been successfully applied to a range of reactions, including alkene isomerization, hydrogenation, allylic substitution, and hydroboration. nih.govrsc.org The W(0)/W(II) redox cycle is central to this reactivity, characterized by the metal center's ability to fluctuate between 6-coordinate octahedral and 7-coordinate geometries. nih.govspringernature.com This geometric flexibility is a key factor in facilitating the various steps of complex catalytic cycles. nih.govsemanticscholar.org

Isomerization and Carbonylative Functionalization of Alkenes

A significant achievement in low-valent tungsten catalysis is the controlled isomerization and subsequent functionalization of alkenes. nih.gov Research has demonstrated that simple tungsten precatalysts, such as tungsten hexacarbonyl (W(CO)₆), can effectively catalyze the tandem isomerization and hydrocarbonylation of alkenes. nih.govnih.gov This process allows for the functionalization of alkenes at internal, unactivated positions, a challenging transformation in organic synthesis. nih.govnih.gov

The catalytic cycle typically involves the isomerization of an alkene to different internal positions, followed by a selective carbonylation reaction. nih.gov The regioselectivity of the functionalization is often controlled by a directing group on the substrate, which coordinates to the tungsten center. nih.govspringernature.com The unique ability of the W(0)/W(II) redox couple to manage changes between 6- and 7-coordinate geometries is crucial for allowing the isomerization to proceed across multiple positions and halt at a specific internal site for functionalization. nih.govchemrxiv.org This methodology has been shown to be effective for a range of substrates, including those with 1,1- and 1,2-disubstituted alkenes. semanticscholar.org

Table 1: Substrate Scope for Tungsten-Catalyzed Isomerization-Hydrocarbonylation nih.govsemanticscholar.org

Substrate DescriptionProduct Yield
Terminal alkene with α-monosubstitutionHigh yield
α,α-disubstituted alkenyl amideLower yield
(S)-allylglycine derivativeHigh yield, 98% ee retained
1,1-disubstituted alkeneEffective
1,2-disubstituted alkeneEffective
Substrate with primary alkyl chlorideWell-tolerated
Substrate with a second, distal alkeneWell-tolerated

Yields are based on isolated products from reactions typically run using W(CO)₆ (20 mol%) in toluene (B28343) with 1 atm of CO for 24–72 hours. nih.gov

Oxidative Addition and Reductive Elimination Cycles

The foundation of low-valent tungsten redox catalysis lies in the W(0)/W(II) cycle, which proceeds through oxidative addition and reductive elimination steps. nih.govsemanticscholar.org This cycle is distinct from the fixed-oxidation-state mechanisms of high-valent tungsten catalysts. nih.gov

The process can be initiated by the oxidative addition of a substrate's N-H or C-H bond to the low-valent tungsten(0) center, forming a seven-coordinate tungsten(II)-hydride intermediate. nih.govspringernature.com This step increases the oxidation state of the metal from 0 to +2. Following this, a series of steps including migratory insertion and β-hydride elimination can occur, facilitating alkene isomerization. nih.gov The cycle is completed by reductive elimination, where a new bond is formed (e.g., C-N or C-C), and the tungsten center is reduced back to its W(0) state, releasing the functionalized product. springernature.comyoutube.com The facile nature of these transformations at the 7-coordinate W(II) center is attributed to the spatial proximity of the ligands and favorable non-bonding interactions. nih.gov Computational and experimental studies have helped to illuminate the potential intermediates and showcase the utility of the 7-coordinate W(II) geometry in these challenging catalytic functionalizations. semanticscholar.orgchemrxiv.org

Precursor for Advanced Catalytic Materials

This compound is a valuable and versatile precursor for the synthesis of a variety of advanced tungsten-based materials with significant catalytic and electronic applications. chemimpex.comsmolecule.com Its stability and reactivity make it an excellent starting point for producing materials with controlled morphologies and properties. chemimpex.com

One key application is in the preparation of highly conductive two-dimensional materials. WCl₄ is used as a reactant to synthesize tungsten diselenide (WSe₂) nanosheets, which are promising for applications in next-generation electronics. smolecule.comsigmaaldrich.comsigmaaldrich.com

Furthermore, WCl₄ serves as a molecular precursor in non-hydrolytic sol-gel methods to produce tungsten oxides (WOₓ). rsc.org By using WCl₄ in a reaction with diisopropyl ether, it is possible to synthesize WOₓ materials with a distinct rod-like morphology. rsc.org These tungsten oxides are investigated as catalysts for applications such as photocatalytic water splitting for oxygen evolution. rsc.org

WCl₄ is also employed in creating heterogeneous catalysts. It can be anchored onto functionalized supports like mesoporous silica (B1680970) (SBA-15) to create efficient and reusable catalysts for organic synthesis. rsc.org For instance, a W(IV) complex supported on functionalized SBA-15 has been shown to catalyze the diastereoselective synthesis of 2-azapyrrolizidine alkaloid scaffolds. rsc.org Additionally, WCl₄ is a precursor for creating W(IV)-containing polyhedral oligomeric silsesquioxane (POSS), which serves as a soluble model catalyst for comparison with heterogeneous tungsten oxides in oxidation reactions. tandfonline.com

Table 2: Advanced Materials Synthesized from this compound Precursor

PrecursorProduct MaterialMorphology/TypeApplication
This compoundTungsten Diselenide (WSe₂)NanosheetsElectronics smolecule.comsigmaaldrich.com
This compoundTungsten Oxide (WOₓ)Rod-likePhotocatalysis rsc.org
This compoundW(IV)/NNBIA–SBA-15Heterogeneous CatalystOrganic Synthesis rsc.org
This compoundW(IV)-heptaisobutyl POSSHomogeneous Model CatalystOxidation Studies tandfonline.com
This compoundTriply bonded ditungsten phosphine (B1218219) complexesMolecular ComplexCatalysis Research smolecule.com

Applications in Advanced Materials Science and Nanotechnology

Precursor for Tungsten-Based Nanosheet Synthesis (e.g., WSe₂)

Tungsten(IV) chloride is identified as a precursor reactant for the preparation of tungsten-based nanosheets, such as the highly conductive tungsten diselenide (WSe₂) nanosheets. sigmaaldrich.com These two-dimensional (2D) materials, part of the transition metal dichalcogenide family, are of significant interest for their electronic and photocatalytic properties. chemistryviews.org

While various tungsten precursors can be used for WSe₂ synthesis, including tungsten hexachloride (WCl₆) and tungsten hexacarbonyl (W(CO)₆) in colloidal and chemical vapor deposition (CVD) methods, WCl₄ offers a direct route to tungsten(IV)-based materials. chemistryviews.orgresearchgate.net The synthesis of WSe₂ often involves the reaction of a tungsten source with a selenium source at elevated temperatures. acs.org For instance, a common method for producing WSe₂ nanosheets is through a simple colloidal technique involving tungsten and selenium precursor solutions. chemistryviews.org In other CVD approaches, tungsten foil and selenium tetrachloride (SeCl₄) have been used to grow vertically oriented WSe₂ nanosheets directly on the foil. acs.org

The resulting WSe₂ nanosheets have demonstrated high efficiency as catalysts, for example, in the conversion of benzylamines to benzylimines under visible-light irradiation, with yields reaching up to 100%. chemistryviews.org The photocatalytic mechanism involves the creation of electron-hole pairs on the WSe₂ surface, leading to the generation of superoxide (B77818) radicals that drive the oxidative coupling reaction. chemistryviews.org

Formation of Tungsten Nanoparticles

This compound is utilized in nanotechnology for the production of tungsten nanoparticles (WNPs). chemimpex.com These nanoparticles are investigated for a range of applications in fields such as catalysis, electronics, and medical imaging. chemimpex.com

Solution precipitation routes have been developed for synthesizing tungsten-based nanoparticles, including simple tungsten oxides (WOₓ), from WCl₄. nih.gov Research has shown that the properties of the resulting nanoparticles are influenced by factors like the crystallization temperature and the solvents used during the synthesis process. nih.gov An improved synthesis technique has been developed for producing suspended tungsten nanoparticles from tungsten halide salts, which can be applied to WCl₄. labpartnering.org This method allows for the creation of nanometer-scale, monodisperse particles stabilized by a coordinating solvent like tetrahydrofuran (B95107), avoiding the need for additional surfactants. labpartnering.org A key advantage of this process is that it can be performed at room temperature. labpartnering.org The typical size of tungsten particles synthesized through this method ranges from 5 to 20 nm. labpartnering.org

PrecursorSynthesis MethodParticle SizeKey FeaturesReference
This compound (WCl₄)Solution PrecipitationNot specifiedProperties influenced by temperature and solvents. nih.gov
Tungsten Halide Salts (incl. WCl₄)Room Temperature Reduction5 - 20 nmMonodisperse particles; stabilized by coordinating solvents without surfactants. labpartnering.org

Chemical Vapor Deposition (CVD) Precursor for Thin Films in Microelectronics

In the semiconductor industry, this compound plays a role in chemical vapor deposition (CVD), a process for creating the thin films essential for microelectronic devices. chemimpex.com CVD is a widely used technique that offers advantages like good step coverage, high deposition rates, and scalability. harvard.edu

While tungsten hexafluoride (WF₆) has been a common precursor for tungsten CVD, its corrosive byproduct, hydrogen fluoride, can damage substrates and the residual fluorine can negatively impact device performance. harvard.edu This has driven research into fluorine-free precursors. Tungsten hexacarbonyl (W(CO)₆) is one such alternative, but it also has disadvantages related to its toxicity and vapor pressure control. harvard.edu

Chlorine-based precursors like tungsten(V) chloride (WCl₅) and WCl₄ are also investigated for fluorine-free deposition of tungsten-based thin films. chemimpex.comsci-hub.se WCl₅ is noted for its higher vapor pressure compared to tungsten hexachloride (WCl₆), which aids in precursor delivery. sci-hub.se WCl₄ is specifically mentioned for its use in depositing thin films for microelectronics. chemimpex.com These precursors can be used to deposit not just pure tungsten but also materials like tungsten nitride (WNx) and tungsten oxide (WOx). harvard.edugoogle.com For example, tungsten nitride thin films are crucial as barrier layers to prevent the diffusion of copper in microelectronic circuits. harvard.educambridge.org

Synthesis of Diverse Tungsten Compounds and Derivatives

This compound is a valuable starting material for the synthesis of a variety of other tungsten compounds and derivatives. chemimpex.com Its reactivity allows for the creation of more complex molecules and materials with specific functionalities.

One notable reaction is the reduction of WCl₄ with sodium in the presence of tetrahydrofuran (thf), which yields a ditungsten(III) heptachloride derivative, [Na(thf)₃][W₂Cl₇(thf)₂]. wikipedia.orghandwiki.org This demonstrates its utility in accessing lower oxidation state tungsten cluster compounds.

Investigations in Tungsten Cluster Chemistry

Synthesis and Characterization of Hexanuclear Tungsten Chloride Clusters (e.g., [W₆Cl₁₂])

The structural architecture of hexanuclear tungsten clusters is a key determinant of their properties. Two primary geometries are observed: the face-capped octahedron and the edge-bridged octahedron. berkeley.eduberkeley.edu

Face-Capped Octahedral Geometry: This structure, often seen in molybdenum and some tungsten halides, is characterized by a [M₆X₈] core where eight inner ligands (X) cap the faces of a metal (M) octahedron. berkeley.eduberkeley.edu This arrangement typically accommodates 24 valence electrons involved in metal-metal bonding. berkeley.edu

Edge-Bridged Octahedral Geometry: Niobium and tantalum halides often adopt this structure with a [M₆X₁₂] core, where twelve inner ligands bridge the edges of the metal octahedron. berkeley.eduberkeley.edu These clusters are comparatively electron-deficient, with fewer electrons in metal-metal bonding orbitals. berkeley.edu W₆Cl₁₈ is a notable example of a group 6 halide that adopts this geometry, containing an edge-bridged octahedral [W₆Cl₁₂]⁶⁺ core with 18 valence electrons. berkeley.edu

The 18 Electron Rule is a useful guideline for predicting the stability of many organometallic complexes, suggesting a stable configuration is achieved when the sum of the metal's d-electrons and the electrons donated by the ligands equals 18. uomustansiriyah.edu.iq In clusters with strong field ligands, the energy gap (Δ₀) between the t₂g and e₉* orbitals is large, leading to filled bonding orbitals (t₂g) and empty antibonding orbitals (e₉*), favoring an 18-electron count. uomustansiriyah.edu.iqlibretexts.org However, exceptions exist, particularly for early transition metals or those with weak field ligands where the orbital energy gap is smaller. uomustansiriyah.edu.iqlibretexts.org

Table 1: Structural and Electronic Comparison of Hexanuclear Clusters

Feature Face-Capped Octahedron Edge-Bridged Octahedron
Core Formula [M₆X₈] [M₆X₁₂]
Typical Metals Mo, W Nb, Ta, W (in W₆Cl₁₈)
Valence Electrons (Metal-Metal Bonding) 24 berkeley.edu 16-18 berkeley.eduberkeley.edu

| Symmetry (Idealized) | Oₕ berkeley.edu | Oₕ berkeley.edu |

Ligand Substitution Chemistry of Cluster Cores

Ligand substitution is a fundamental reaction in which one ligand is exchanged for another without changing the metal's oxidation state. libretexts.orglibretexts.org This process is crucial for modifying the properties of cluster cores and synthesizing new materials. nih.gov The thermodynamics of the substitution depend on the relative strengths of the metal-ligand bonds and the stabilities of the incoming and outgoing ligands. libretexts.org

In the context of tungsten clusters, ligand substitution can be used to introduce new functionalities. For example, 3:1 site-differentiated cubane-type clusters can be prepared via ligand substitution reactions on a precursor complex. nih.gov The mechanisms for these reactions can range on a continuum between purely associative (where the incoming ligand binds first) and purely dissociative (where the outgoing ligand leaves first). libretexts.orglibretexts.org Associative pathways are common for 16-electron square planar complexes, while 18-electron octahedral complexes tend to favor dissociative mechanisms. libretexts.org

Characterization via single-crystal X-ray diffraction revealed different compositions depending on the reagents used. acs.orgacs.org

Using Na₂Se yielded a complex with the formula [W₆Se₇.₀Cl₁.₀(PEt₃)₆][Cl(CHCl₃)₆]. acs.orgacs.org

Using K₂Se resulted in a crystal containing a mixture of a 20-electron cluster, [W₆Se₇Cl(PEt₃)₆]⁺, and a 21-electron cluster, [W₆Se₆Cl₂(PEt₃)₆]⁺. acs.orgacs.org

In these structures, the bridging chlorine and selenium atoms are disordered over all the bridging ligand sites. acs.orgacs.org These compounds represent the first examples of molecular complexes containing mixed chloride-selenide tungsten clusters. acs.org The development of such mixed halide-chalcogenide clusters is significant, as octahedral tungsten chalcogenide clusters are generally more hydrolytically stable than their halide counterparts. nih.gov

Table 2: Characterized Mixed Chloride-Selenide Tungsten Clusters

Compound Formula Valence Electrons Synthesis Note
[W₆Se₇.₀Cl₁.₀(PEt₃)₆][Cl(CHCl₃)₆] acs.orgacs.org 20 acs.orgacs.org Synthesized using Na₂Se. acs.orgacs.org

Edge-Bridged Octahedral Tungsten Oxohalide Clusters

The investigation of tungsten cluster chemistry also includes oxohalide systems, where oxygen atoms are incorporated into the cluster core. These species bridge the gap between pure halide and oxide chemistry.

Further reaction with additional bismuth metal yields a mixture of soluble clusters, including the α-isomer and another isomer, [β-W₆O₆Cl₁₂]²⁻, in a roughly 5:7 ratio. berkeley.edunih.govacs.org These two isomers can be separated based on differences in the crystal morphology of their Bu₄N⁺ salts. berkeley.edunih.govacs.org

The two isomers possess the same D₃d symmetry but differ in the arrangement of the core oxygen and chlorine atoms. berkeley.eduberkeley.edunih.gov

[α-W₆O₆Cl₁₂]²⁻ : The six oxygen atoms bridge the edges between two opposing triangular faces of a trigonally compressed W₆ octahedron. berkeley.edunih.govacs.org

[β-W₆O₆Cl₁₂]²⁻ : The six oxygen atoms are located on the edges that make up two opposing triangular faces of a trigonally elongated W₆ octahedron. berkeley.edunih.govacs.org

Another significant product from the reaction with excess bismuth is [W₆O₇Cl₁₁]³⁻, which is related to the [β-W₆O₆Cl₁₂]²⁻ isomer by the formal substitution of a core Cl⁻ ion with an O²⁻ ion. berkeley.edunih.govacs.org

The electronic properties of these tungsten oxohalide clusters have been investigated using electrochemical methods and theoretical calculations. Cyclic voltammetry studies of the [α-W₆O₆Cl₁₂]²⁻ and [β-W₆O₆Cl₁₂]²⁻ isomers in acetonitrile (B52724) solution reveal two reversible one-electron reductions for each cluster. berkeley.edunih.govacs.org The α-isomer is noted to be slightly easier to reduce than the β-isomer. nih.govacs.org The related [W₆O₇Cl₁₁]³⁻ cluster shows a single reversible one-electron reduction in acetonitrile. berkeley.edunih.govacs.org

Density functional theory (DFT) calculations indicate that the two [W₆O₆Cl₁₂]²⁻ isomers are very close in energy, with the β-isomer being more stable by only 1.4 kcal/mol. nih.govacs.org This small energy difference is consistent with their co-formation during synthesis.

Table 3: Electrochemical Properties of Tungsten Oxohalide Clusters

Cluster Ion Redox Events (in Acetonitrile) Notes
[α-W₆O₆Cl₁₂]²⁻ Two reversible one-electron reductions berkeley.edunih.govacs.org Slightly more easily reduced than the β-isomer. nih.govacs.org
[β-W₆O₆Cl₁₂]²⁻ Two reversible one-electron reductions berkeley.edunih.govacs.org Calculated to be 1.4 kcal/mol more stable than the α-isomer. nih.govacs.org

Ditungsten Multiple Bond Chemistry

The chemistry of ditungsten species featuring multiple bonds is a rich and complex field. Within this area, tungsten(IV) chloride (WCl₄) serves as a critical starting material, primarily in the synthesis of ditungsten complexes with triple and quadruple bonds through reductive coupling reactions.

Synthesis of Triply and Quadruply Bonded Ditungsten Species

The synthesis of ditungsten complexes with triple and quadruple bonds often involves the reduction of higher oxidation state tungsten halides. This compound is a key precursor in these synthetic routes, undergoing reduction in the presence of appropriate ligands to yield dinuclear tungsten species with W-W multiple bonds.

The formation of quadruply bonded ditungsten(II,II) species from this compound is well-established. These syntheses typically involve the chemical reduction of WCl₄ in the presence of supporting ligands which stabilize the resulting [W₂]⁴⁺ core. A variety of reducing agents and ligand systems have been successfully employed. For instance, the reduction of WCl₄ with sodium amalgam (Na/Hg) or NaBEt₃H, followed by the introduction of carboxylate ligands, has been a successful, albeit challenging, method for preparing ditungsten tetracarboxylates. rsc.org Similarly, the reduction of WCl₄ with potassium graphite (B72142) in the presence of amines (NH₂R, where R = Prⁿ, Buᵗ, Cy) leads to the formation of quadruply bonded ditungsten complexes of the formula W₂Cl₄(NH₂R)₄.

The synthesis of triply bonded ditungsten(III,III) species also frequently utilizes this compound as a starting material. One prominent pathway involves the reduction of WCl₄ to a W(III) intermediate, which then dimerizes. For example, the reduction of WCl₄ with one equivalent of sodium amalgam in the presence of thioethers such as 1,4-dithiane (B1222100) or 1,4-thioxane results in the formation of triply bonded ditungsten(III) complexes with the general formula Cl₃W(μ-L)₃WCl₃. acs.org

A noteworthy synthon for triply bonded ditungsten compounds is the ditungsten(III) complex, Na[W₂Cl₇(thf)₅], which is prepared via the sodium reduction of WCl₄. wikipedia.org This compound can then react with alkynes to form dimetallatetrahedrane complexes containing a W-W bond. rsc.org More recently, a safer and more efficient route to a versatile W(III) dimer has been developed through the reduction of the WCl₄ adduct, WCl₄(DME), with granular tin. This reaction produces W₂(μ-Cl)₂Cl₄(κ²-DME)₂ in high yield, which serves as an excellent precursor for triply bonded W₂X₆ complexes where X is a bulky anionic ligand. researchgate.net Furthermore, it has been noted that this compound is a reagent used in the synthesis of triply bonded ditungsten phosphine (B1218219) complexes. scbt.com

The table below summarizes selected synthetic routes starting from this compound to produce ditungsten species with multiple bonds.

Target Species TypeReducing AgentLigandsResulting Complex ExampleReference
Quadruply Bonded W₂(II,II)Potassium GraphiteAmines (e.g., cyclohexylamine)W₂Cl₄(NH₂Cy)₄
Quadruply Bonded W₂(II,II)Na/Hg or NaBEt₃HCarboxylatesW₂(O₂CR)₄ rsc.org
Triply Bonded W₂(III,III)Sodium AmalgamThioethers (e.g., 1,4-dithiane)Cl₃W(μ-1,4-dithiane)₃WCl₃ acs.org
Triply Bonded W₂(III,III)SodiumTetrahydrofuran (B95107) (thf)[Na(thf)₃][W₂Cl₇(thf)₂] wikipedia.org
Triply Bonded W₂(III,III)Tin (Sn)1,2-Dimethoxyethane (B42094) (DME)W₂(μ-Cl)₂Cl₄(κ²-DME)₂ researchgate.net
Triply Bonded W₂(III,III)Not specifiedPhosphinesTriply bonded ditungsten phosphine complexes scbt.com

Role as Reducing Agents in Ditungsten Chemistry

In the context of ditungsten multiple bond chemistry, this compound functions not as a reducing agent, but as a crucial oxidizing agent or, more accurately, as a tungsten source that is subsequently reduced . The synthesis of ditungsten species with triple or quadruple bonds from WCl₄ invariably involves a reductive dimerization process. In these reactions, the tungsten centers in WCl₄ are in the +4 oxidation state and are reduced to lower oxidation states, typically +3 for triply bonded species and +2 for quadruply bonded species.

The reduction of this compound is the key step that provides the necessary electrons for the formation of the strong metal-metal bonds characteristic of these ditungsten complexes. Various reducing agents, ranging from alkali metals and their amalgams to main group metals like tin, are employed to effect this transformation. wikipedia.orgresearchgate.net For instance, in the reaction to form [Na(thf)₃][W₂Cl₇(thf)₂], sodium metal acts as the reducing agent, donating electrons to the tungsten(IV) centers of WCl₄. wikipedia.org This reduction facilitates the dimerization and formation of the W-W bond in the resulting ditungsten(III) anion.

Therefore, the role of this compound in ditungsten chemistry is that of an essential precursor material that is reduced to generate the lower-valent ditungsten cores necessary for multiple bond formation.

Computational and Theoretical Studies of Tungsten Iv Chloride Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in determining the fundamental electronic properties and preferred geometry of tungsten(IV) chloride. Early assumptions about its structure have been refined and challenged by these computational methods.

Molecular Geometry and Ground State: Density functional theory (DFT) calculations, specifically at the B3LYP level with a quasi-relativistic electron core potential, have been employed to optimize the molecular structures of various tungsten chlorides, including WCl₄. researchgate.net These studies have concluded that for the isolated WCl₄ molecule in the gas phase, the ground state is a triplet with a tetrahedral (Td) geometry. researchgate.netrsc.org This theoretical structure differs significantly from earlier interpretations of gas electron diffraction data, which were complicated by the complex composition of tungsten chloride vapors. researchgate.netrsc.org Further calculations indicate that when spin-orbit interaction is considered, the ground state becomes a threefold degenerated ³T₂ spin-orbit state, which is subject to a weak Jahn-Teller effect. researchgate.net

The electronic configuration of tungsten in its +4 oxidation state is 5d². In a tetrahedral field, the d-orbitals split into a lower energy 'e' set and a higher energy 't₂' set. For a d² ion like W⁴⁺, the two electrons occupy the 'e' orbitals with parallel spins, leading to the triplet ground state predicted by the calculations.

Calculated Geometrical Parameters for Tetrahedral WCl₄
ParameterCalculated ValueMethod
SymmetryTetrahedral (Td)DFT (B3LYP)
Electronic Ground StateTriplet (³A₂)DFT (B3LYP)
W-Cl Bond Length2.29 - 2.52 Å (in solid state)DFT

Molecular Orbitals: Molecular orbital (MO) diagrams for tetrahedral complexes like WCl₄ show how the metal d-orbitals and ligand orbitals combine. chegg.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In a study comparing WSeCl₄ and WSCl₄, analysis of the HOMO and HOMO−1 orbitals showed significant contributions from the chloride ligands, a feature that would be shared by the isoelectronic WCl₄. rsc.org Frontier molecular orbital analysis has also been used to understand the bonding and reactivity in more complex heterometallic clusters derived from WCl₄ precursors. nih.gov

Density Functional Theory (DFT) Applications for Reactivity and Energetics

DFT has become a workhorse for studying the thermodynamics and reaction pathways of systems involving this compound. It allows for the calculation of energies of different molecular states, providing quantitative data on stability and reactivity.

Thermodynamic Stability and Energetics: DFT calculations have been used to assess the thermodynamic stability of solid-state WCl₄. The r²SCAN meta-GGA functional, for instance, has been tested for its accuracy in calculating the formation enthalpies of a wide range of solids, including WCl₄. umn.eduacs.org These calculations are crucial for materials discovery and for understanding the fundamental energetic properties of the compound. umn.edu

The energetics of adduct formation with various ligands have also been a focus of DFT studies. For example, in bis(acetonitrile)tetrachlorotungsten(IV), DFT calculations at both the B3LYP and BPW91 levels were used to determine the conformational preferences. rsc.orgsmolecule.com The results showed that the trans isomer with a triplet spin state is the most energetically favorable structure, correcting previous assumptions of a cis or η² coordination. rsc.orgsmolecule.com

DFT Calculated Energies for WCl₄ Systems
System/ReactionCalculated PropertyValueDFT Functional/Method
WCl₄(NCCH₃)₂Relative Energy (cis vs. trans)trans is lower energy minimumB3LYP, BPW91
2 WSeCl₄ → [SeCl₃(W(μ-Cl)₂WCl₃Se]Dimerization Energy (ΔE)-76.3 kJ mol⁻¹DFT
2 WSCl₄ → [SCl₃(W(μ-Cl)₂WCl₃S]Dimerization Energy (ΔE)-78.4 kJ mol⁻¹DFT

Bonding and Reactivity: DFT provides a framework for analyzing the nature of chemical bonds. Ab initio studies have compared the bonding in WCl₄L complexes (where L is a ligand like ethylene) to W(CO)₅L complexes. These studies revealed that the bonding in WCl₄(C₂H₄) is not a simple donor-acceptor interaction but is better described as a covalent bond between two open-shell fragments, forming a metallacycle. This is supported by the calculated bond dissociation energies.

DFT calculations have also been used to predict the feasibility of reactions for applications like Atomic Layer Deposition (ALD). By simulating reactions between tungsten chloride precursors and various reactants, researchers can predict the composition of deposited films and identify exothermic (favorable) reaction pathways. sci-hub.seresearchgate.net For example, studies have investigated the reactions of tungsten alkylidyne complexes, which can be derived from tungsten halides, with water, comparing the competing pathways of H₂O addition and ligand hydrolysis. acs.org

Molecular Modeling of Catalytic Processes

While WCl₆ is more commonly cited as a precatalyst, it often reduces to lower-valent tungsten species, including W(IV) centers, which are the true catalytically active species. Molecular modeling has been essential in elucidating the mechanisms of these catalytic cycles.

Olefin Metathesis: Tungsten-based catalysts are famous for their role in olefin metathesis. DFT studies have investigated the mechanism of 1-octene (B94956) metathesis using a catalytic system generated from WCl₆. nih.govacs.org The modeling focused on the formation and reactivity of the tungsten carbene precatalyst, Cl₄W=CCl₂, a W(IV) species. acs.org The calculations determined the energetics for the entire catalytic cycle, including the formation of tungsten methylidene and heptylidene species and the subsequent productive and degenerative metathesis steps. nih.govacs.org The results indicated that the formation of the catalytically active heptylidene is energetically favored over the methylidene. acs.org

Calculated Energetics for 1-Octene Metathesis with a W(IV) Carbene Catalyst
Reaction StepPropertyFindingMethod
Formation of EthyleneThermodynamicsExothermicDFT (B3LYP)
Formation of 7-TetradeceneThermodynamicsEndothermicDFT (B3LYP)
Solvent Effects (Cyclohexane, Chloroform)Influence on ReactionMinor; do not change reaction directionDFT (B3LYP)

Other Catalytic Reactions: Molecular modeling has also clarified the superior catalytic activity of tungsten in other reactions. In the synthesis of N-aryl-2,3,4,5-tetraarylpyrroles, a W(IV)/W(VI) redox cycle is proposed. nih.gov DFT studies calculated the activation energies for the key steps: [2+2]-cycloaddition, enyne metathesis, and C-N bond formation. The reasonable activation energies supported the proposed mechanism and explained the high catalytic activity observed at 180 °C. nih.gov The modeling also helped understand how the tungsten catalyst avoids deactivation pathways that affect similar titanium and vanadium systems. nih.gov

Furthermore, computational studies have explored the reactivity of tungsten(IV) oxido complexes as potential biomimetic catalysts. For instance, the reaction of a phosphine-stabilized tungsten(IV) oxido complex with acetylene (B1199291) was investigated, revealing the formation of a tungsten(IV) acetylene adduct. researchgate.net This process mimics a key step proposed in the mechanism of the tungstoenzyme acetylene hydratase, highlighting how modeling can bridge synthetic chemistry and enzymology. researchgate.net

Emerging Research Frontiers and Future Prospects

Development of Novel Synthetic Methodologies

The synthesis of Tungsten(IV) chloride (WCl₄) has traditionally been achieved through the reduction of Tungsten(VI) chloride (WCl₆). A variety of reducing agents have been effectively employed in this process, including red phosphorus, tungsten hexacarbonyl, gallium, and tin. wikipedia.org Research has shown that using antimony as the reductant is particularly effective, offering an optimal route that can achieve yields as high as 97%. wikipedia.orgsmolecule.com The balanced chemical equation for this highly efficient synthesis is:

3WCl₆ + 2Sb → 3WCl₄ + 2SbCl₃ wikipedia.org

Another established method involves the direct chlorination of tungsten metal at elevated temperatures, typically around 600°C. smolecule.com

Beyond these conventional gas-phase and solid-state reactions, research is moving towards more controlled and versatile solution-based methodologies. These methods are crucial for creating nanostructured materials with specific properties. For instance, solution precipitation routes using WCl₄ as a precursor have been developed to synthesize tungsten oxide (WOₓ) nanoparticles. nih.gov In these processes, the choice of solvent and crystallization temperature significantly influences the final properties of the nanoparticles. nih.gov

A significant area of development is the synthesis of well-defined molecular adducts of WCl₄. These adducts, where solvent molecules coordinate to the tungsten center, are often more soluble and easier to handle than the polymeric solid WCl₄, making them valuable starting materials for further chemical transformations. rsc.org A notable example is the bis(diethyl ether) adduct, trans-WCl₄(OEt₂)₂, which was structurally characterized decades after its first mention in the literature. rsc.orgnih.gov Its synthesis involves dissolving WCl₄ in diethyl ether, from which the yellow crystalline adduct can be isolated. nih.gov Similarly, an improved and optimized synthesis for the 1,2-dimethoxyethane (B42094) (dme) adduct, WCl₄(dme), has been developed, further expanding the toolkit of versatile W(IV) precursors. rsc.org

Table 1: Comparison of Synthetic Methodologies for this compound and its Adducts

Methodology Precursor(s) Reductant/Conditions Product Reported Yield Reference(s)
Reduction Tungsten(VI) chloride Antimony (Sb) This compound Up to 97% wikipedia.orgsmolecule.com
Chlorination Tungsten metal Chlorine gas (Cl₂), ~600°C This compound Not specified smolecule.com
Adduct Formation This compound Diethyl ether (solvent) trans-WCl₄(OEt₂)₂ Not specified nih.gov
Adduct Formation This compound 1,2-dimethoxyethane (dme) WCl₄(dme) Improved yield rsc.org
Solution Precipitation This compound Solvent, controlled temp. Tungsten oxide (WOₓ) NPs Not specified nih.gov

Exploration of Untapped Catalytic Reactivities

This compound and its derivatives are gaining recognition as versatile catalysts in organic synthesis, particularly in polymerization and the formation of complex organic frameworks. One of the most prominent applications is in Ring-Opening Metathesis Polymerization (ROMP). While Tungsten(VI) chloride (WCl₆) is a well-known ROMP catalyst precursor, its partial oxidation product, Tungsten(IV) oxytetrachloride (WOCl₄), is also a highly active catalyst for this transformation. nih.govroyalsocietypublishing.org Furthermore, new tungsten complexes synthesized directly from WOCl₄ have demonstrated high activity for the ROMP of cyclic olefins like tricyclodecene (TCD) when activated with a trialkyl aluminum promoter. researchgate.net

Recent research has uncovered the potential of low-valent tungsten species, which can be generated from tungsten chlorides, to catalyze novel chemical transformations. A proposed W(IV)/W(VI) redox catalytic cycle is central to the synthesis of N-phenyl-2,3,4,5-tetraarylpyrroles from diarylacetylenes and azobenzene (B91143). nih.gov In this system, a low-valent tungsten species, generated in situ from WCl₆ and a silicon-based reductant, is believed to form a catalytically active bis(imido)tungsten(VI) species via a mono(imido)tungsten(IV) intermediate. nih.gov This tungsten-based system proved superior to analogous titanium and vanadium catalysts, which were prone to deactivation. nih.gov

The catalytic utility of WCl₄ extends to its role as a precursor for creating catalytically active materials. For example, it serves as a starting material for producing unique triply bonded ditungsten phosphine (B1218219) complexes, which are under investigation for their potential in organic synthesis. smolecule.com The broader family of tungsten-based materials, including oxides and sulfides, are essential catalysts in environmental applications such as hydrotreating and photocatalysis, indicating the wide scope of catalytic systems that can be derived from fundamental tungsten chloride chemistry. mdpi.com

Table 2: Catalytic Applications of this compound and Related Species

Catalytic Application Catalyst System Substrates Product(s) Key Finding Reference(s)
ROMP [WOCl₂(hpap)] / R₃Al Cyclic olefins (e.g., TCD) Polymers (e.g., poly-TCD) Highly active catalyst system formed from a WOCl₄ derivative. researchgate.net
ROMP WCl₆ / WOCl₄ Dicyclopentadiene (DCPD) Poly-DCPD WOCl₄, an oxidation product of WCl₆, is a ROMP-active catalyst. nih.govroyalsocietypublishing.org
Pyrrole Synthesis WCl₆ / Si-Me₂-DHP Diarylacetylenes, Azobenzene N-phenyl-tetraarylpyrroles A proposed W(IV)/W(VI) redox cycle enables the reaction. nih.gov
General Organic Synthesis Triply bonded ditungsten phosphine complexes Not specified Not specified WCl₄ is a precursor to these potential catalysts. smolecule.com

Design of Advanced this compound-Based Materials

This compound is a critical building block for a diverse array of advanced materials with applications spanning electronics, energy, and environmental remediation. Its ability to serve as a precursor allows for the synthesis of materials with controlled morphologies and functionalities.

One significant area is the production of two-dimensional (2D) materials. WCl₄ is a key precursor for synthesizing tungsten diselenide (WSe₂) nanosheets, which are highly valued for their exceptional electrical conductivity and potential use in next-generation electronic devices. smolecule.com

In the realm of nanotechnology, WCl₄ is used in solution precipitation methods to create tungsten oxide (WOₓ) nanoparticles. nih.gov Relatedly, tungsten chlorides serve as precursors for synthesizing specific tungsten suboxides, such as WO₂.₇₂, as nanocrystals and nanorods, which exhibit strong near-infrared (NIR) light absorption due to oxygen defects and localized surface plasmon resonance (LSPR). frontiersin.org These properties make them suitable for applications in photothermal materials and energy-related fields. frontiersin.org

WCl₄ and its derivatives are also instrumental in creating composite and doped materials. Tungsten-doped graphitic carbon nitride (W/GCN) nanoflakes have been synthesized using tungsten chloride and melamine. rsc.org The incorporation of tungsten creates defects and active sites, enhancing the material's electronic and catalytic properties, which has been successfully leveraged for the sensitive detection of hydrogen peroxide. rsc.org In another application, tungsten-anchored carbon nanoparticles (WCN), prepared from this compound, were used to modify gold electrodes, significantly enhancing their sensitivity for proton detection in the development of advanced sensors. bohrium.com Bimetallic materials, such as tungsten-tin MFI type zeolites used for catalytic epoxidation, have also been synthesized using tungsten and tin chloride precursors, demonstrating the versatility of halide chemistry in materials design. bohrium.com

Table 3: Advanced Materials Derived from this compound

Material Synthesis Method Precursor(s) Key Properties/Applications Reference(s)
Tungsten Diselenide (WSe₂) Nanosheets Not specified WCl₄ 2D material, exceptional electrical conductivity, electronics. smolecule.com
Tungsten Oxide (WOₓ) Nanoparticles Solution Precipitation WCl₄ Nanomaterials with tunable properties. nih.gov
Tungsten-doped Graphitic Carbon Nitride (W/GCN) Calcination Tungsten chloride, Melamine Enhanced catalytic/electronic properties, chemical sensors. rsc.org
Tungsten-anchored Carbon Nanoparticles (WCN) Wet Chemistry/Annealing This compound, Carbon black Surface modification for high-sensitivity electrodes. bohrium.com
Tungsten-Tin Bimetallic Zeolites (WSn-MFI) Hydrothermal Synthesis Tin(IV) chloride, Ammonium tungstate Enhanced catalytic activity for epoxidation reactions. bohrium.com

Interdisciplinary Research with this compound

The unique properties of this compound have positioned it at the nexus of several scientific disciplines, fostering interdisciplinary research that bridges chemistry, materials science, engineering, and environmental science.

A prime example lies in the development of self-healing materials . Research combining polymer chemistry and materials engineering has identified tungsten chlorides (WCl₆ and its derivative WOCl₄) as robust and cost-effective catalyst precursors for the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene. nih.govroyalsocietypublishing.org This chemistry is embedded into epoxy composites to create materials that can autonomically repair themselves upon damage, a concept inspired by biological systems. royalsocietypublishing.org

In the field of environmental science and catalysis , research on tungsten-based catalysts derived from precursors like WCl₄ addresses critical challenges in pollution control. mdpi.com The synthesis of N-doped π-conjugated materials using tungsten catalysis represents a direct link between fundamental organometallic chemistry and the development of novel organic electronic materials. nih.gov Furthermore, tungsten-modified photocatalysts are being designed for the degradation of pollutants, such as organic dyes in wastewater, merging materials chemistry with environmental remediation technology. mdpi.com

The interface of materials chemistry and analytical science is another fertile ground for interdisciplinary work. Tungsten-doped graphitic carbon nitride, synthesized from tungsten chloride, has been fashioned into a highly sensitive and selective sensor for hydrogen peroxide, a molecule of significant interest in biological systems. rsc.org Similarly, modifying gold microelectrodes with tungsten-anchored carbon nanoparticles has led to the creation of high-performance electrochemical sensors for proton detection, showcasing a blend of nanotechnology, electrochemistry, and sensor design. bohrium.com This research is vital for developing next-generation diagnostic and monitoring devices.

Q & A

Q. What are the key physicochemical properties of tungsten(IV) chloride relevant to its handling in experimental settings?

this compound (WCl₄) is a hygroscopic, gray-brown crystalline solid with a molecular weight of 325.64 g/mol. Its decomposition at 450–500°C into WCl₂ and WCl₅ necessitates controlled thermal environments during synthesis and reactivity studies . Researchers must use inert atmospheres (e.g., nitrogen or argon gloveboxes) to prevent hydrolysis, as WCl₄ reacts vigorously with moisture. Solubility in polar aprotic solvents (e.g., THF) and oxidative decomposition in alkaline H₂O₂ solutions should inform solvent selection for reactions .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Characterization requires a combination of techniques:

  • X-ray diffraction (XRD) to confirm crystalline structure.
  • Elemental analysis (C, H, N) to validate stoichiometry, supplemented by inductively coupled plasma mass spectrometry (ICP-MS) for tungsten and chlorine quantification.
  • Raman/IR spectroscopy to identify W–Cl vibrational modes (~300–400 cm⁻¹) and detect hydrolyzed byproducts (e.g., WO₃ via O–H stretches) .
  • Thermogravimetric analysis (TGA) to monitor thermal stability and decomposition thresholds .

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

WCl₄ is typically synthesized via:

  • Reduction of WCl₆ using H₂ or Al at 300–400°C, yielding ~70–85% under optimized stoichiometry .
  • Disproportionation control : Heating WCl₅ at 250°C in a sealed tube to avoid competing pathways. Key variables include temperature gradients, precursor purity, and reaction time. Excess reductants (e.g., Al) must be removed via sublimation or solvent extraction .

Advanced Research Questions

Q. How do discrepancies in reported decomposition temperatures of this compound arise, and how can they be resolved experimentally?

Literature reports of decomposition thresholds (450–500°C) vary due to impurities (e.g., residual WCl₅) and measurement techniques. To address this:

  • Perform controlled TGA-DSC under inert gas with heating rates ≤5°C/min to isolate decomposition events.
  • Compare XRD patterns of post-decomposition residues to reference standards (e.g., JCPDS 00-018-1012 for WCl₂) .
  • Replicate synthesis using high-purity WCl₆ (>99.9%) and validate via ICP-MS to minimize contamination-driven variability .

Q. What mechanistic insights guide the use of this compound in catalytic applications, such as olefin metathesis?

WCl₄ acts as a precursor for tungsten-based catalysts via ligand exchange. For example:

  • In ethylene polymerization, WCl₄ reacts with alkylaluminum co-catalysts to form active W(III) centers.
  • In situ XAS (X-ray absorption spectroscopy) can track oxidation state changes during catalysis.
  • Competitive pathways (e.g., β-hydrogen elimination) must be suppressed by optimizing Al/W ratios and solvent polarity .

Q. How can computational methods complement experimental studies of this compound’s electronic structure?

Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) predict ligand field effects and redox potentials. Key steps:

  • Optimize geometry for WCl₄ and its adducts (e.g., WCl₄·2THF).
  • Calculate HOMO-LUMO gaps to assess Lewis acidity.
  • Compare computed vibrational spectra with experimental IR/Raman data to validate models .

Methodological Guidance

Q. What strategies mitigate challenges in reproducing literature protocols for this compound synthesis?

  • Precision in moisture control : Use Schlenk lines with O₂/H₂O traps (<1 ppm).
  • Standardize characterization : Cross-reference XRD and elemental analysis across batches.
  • Document side reactions : For example, WCl₄’s disproportionation in THF requires time-resolved NMR to track intermediate species .

Q. How should researchers design kinetic studies for this compound-mediated reactions?

  • Employ stopped-flow UV-Vis spectroscopy to monitor fast ligand-exchange kinetics.
  • Use Eyring plots to derive activation parameters (ΔH‡, ΔS‡) under varying temperatures.
  • Account for solvent dielectric effects on ion-pair dissociation rates .

Data Presentation and Ethics

Q. What are the best practices for reporting contradictory data in publications?

  • Clearly distinguish experimental conditions (e.g., “Method A: 99.9% WCl₆ vs. Method B: 95% WCl₆”).
  • Use error bars and statistical tests (e.g., Student’s t-test) to quantify variability.
  • Discuss potential contamination sources in supplementary materials .

Q. How can researchers ensure ethical data collection and analysis in tungsten chemistry studies?

  • Disclose all synthetic attempts, including failed experiments, to avoid publication bias.
  • Share raw characterization data (e.g., XRD .cif files) in repositories like Cambridge Structural Database.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.